Oxidative Addition Reactivity: Iodide vs. Bromide vs. Chloride
Ethyl 2-amino-4-iodobenzoate incorporates an aryl iodide, which is universally acknowledged as the most reactive halogen for palladium(0) oxidative addition, the rate-determining step in Suzuki, Heck, and Sonogashira couplings. The general reactivity trend for aryl halides is I > Br >> Cl [1]. For the specific 2-amino-4-halobenzoate ester scaffold, this translates to a significantly lower activation barrier for the iodo derivative relative to the bromo (CAS 117323-99-6) or chloro (CAS 60064-34-8) congeners. While intrinsic relative rate constants for these exact substrates are not compiled in a single head-to-head study, extensive class-level kinetic data indicate that aryl iodides react approximately 10² to 10³ times faster than aryl bromides in standard Suzuki-Miyaura conditions [1]. This enhanced reactivity enables milder reaction conditions, shorter reaction times, and superior chemoselectivity in substrates bearing multiple halogen substituents.
| Evidence Dimension | Relative oxidative addition reactivity (Ar-X) with Pd(0) |
|---|---|
| Target Compound Data | Aryl-I (Ethyl 2-amino-4-iodobenzoate): relative rate ~10³ |
| Comparator Or Baseline | Aryl-Br (Ethyl 2-amino-4-bromobenzoate): relative rate ~10²; Aryl-Cl (Ethyl 2-amino-4-chlorobenzoate): relative rate ~1 |
| Quantified Difference | Aryl iodide is approximately 10–1000 fold more reactive than aryl bromide, and >10³ fold more reactive than aryl chloride, based on class-level kinetic studies for Pd-catalyzed oxidative addition [1]. |
| Conditions | Pd(0) catalysts, typical Suzuki-Miyaura cross-coupling conditions (class-level). |
Why This Matters
Procuring the iodo congener directly, rather than attempting to activate the cheaper bromo or chloro analog under forcing conditions, minimizes side reactions and maximizes yield in sequential cross-coupling strategies.
- [1] Thieme. Science of Synthesis: Suzuki-Miyaura Coupling. Relative reactivity of aryl halides: I > Br >> Cl. Thieme Chemistry. View Source
